7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine contains two interesting heterocyclic rings - a triazole and a pyrimidine. Heterocycles are frequently found in biologically active molecules, and this compound's structure might be of interest for researchers investigating novel drug candidates .
The presence of a chlorine atom and an amine group on the molecule allows for further chemical modifications. This could be useful in creating libraries of related compounds to explore a broader range of potential activities .
Some pyrimidine-based compounds exhibit various biological activities, including antitumor and antiviral properties . While there is no direct evidence for 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine having similar properties, its structural similarity to known active molecules might warrant investigation in these areas.
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a heterocyclic compound characterized by its unique triazole and pyrimidine ring structures. Its molecular formula is with a molecular weight of approximately 170.56 g/mol. The compound features a chlorine atom at the 7-position of the triazole ring and an amino group at the 5-position of the pyrimidine moiety, which contributes to its chemical reactivity and biological properties. This compound is classified under triazolopyrimidines, known for their diverse pharmacological activities.
The chemical reactivity of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine can be attributed to the presence of both the amino and chloro functional groups. Common reactions include:
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine exhibits a range of biological activities:
Various synthetic approaches have been developed for 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine:
The applications of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine span various fields:
Research has focused on understanding how 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine interacts with biological targets:
Several compounds share structural similarities with 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-[1,2,3]triazolo[4,5-d]pyrimidine | Contains a different triazole ring | Known for its anti-inflammatory properties |
| 8-Amino-s-triazolo[4,3-c]pyrimidine | Amino group at position 8 | Exhibits strong antibacterial activity |
| 7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine | Methyl substitution at position 7 | Enhanced lipophilicity affecting bioavailability |
These compounds illustrate variations in biological activity and chemical properties while maintaining similar core structures to 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine. Each variation contributes to distinct pharmacological profiles and potential applications in medicinal chemistry.
The compound possesses the molecular formula C5H4ClN5 with a molecular weight of 169.57 g/mol [3] [4] [5]. The presence of the chlorine substituent at the 7-position and the amino group at the 5-position contributes to the compound's crystalline solid state through intermolecular hydrogen bonding and halogen interactions [4].
Limited experimental solubility data is available for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine specifically. Safety data sheets indicate that general solubility information is "not available" [4] [6]. However, structural analogs provide insight into expected solubility behavior patterns within this compound class.
Comparative solubility data from structural analogs:
| Compound | Water Solubility | LogP Value |
|---|---|---|
| 7-Chloro-5-methyl- [1] [3]triazolo[1,5-a]pyrimidine | Low | 1.2 |
| 7-Chloro-5-phenyl- [1] [3]triazolo[1,5-a]pyrimidine | Very low | 2.8 |
| 7-Chloro-2-(trifluoromethyl)-5-methyl- [1] [3]triazolo[1,5-a]pyrimidine | Low | 2.5 |
Based on structural similarity and the presence of polar amino and chloro substituents, 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine is expected to demonstrate limited aqueous solubility but enhanced solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [7] [8].
Experimental partition coefficient data for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine is not currently available in the literature [4] [6]. However, computational predictions and comparative analysis with structural analogs provide estimates for lipophilicity characteristics.
Structural analogs demonstrate the following lipophilicity trends:
The 7-chloro-5-methyl derivative exhibits a LogP of 1.2, indicating moderate lipophilicity suitable for biological applications . The phenyl-substituted analog shows significantly higher lipophilicity with a LogP of 2.8, while the trifluoromethyl derivative displays a LogP of 2.5 .
Based on structural considerations, 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine would be expected to exhibit a LogP value in the range of 0.8-1.5, positioned between highly polar and moderately lipophilic characteristics [9] [10]. The amino group at position 5 contributes polar character, while the chlorine substituent provides moderate lipophilic contribution [9].
According to Lipinski's Rule of Five, optimal oral bioavailability requires LogP values between 1.35-1.8 [10] [11]. For central nervous system targeting, the ideal LogP value is approximately 2 [11]. The predicted range for the target compound suggests potential suitability for oral administration applications [10].
Experimental pKa values for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine are not reported in the available literature [4] [6]. However, the ionization behavior can be predicted based on the structural features and electronic environment of the heterocyclic system.
The compound contains multiple ionizable nitrogen centers:
Triazolopyrimidine derivatives typically exhibit pKa values in the range of 2-8, depending on substituent effects and ring fusion patterns [12] [9]. The presence of the electron-withdrawing chlorine atom at position 7 is expected to reduce the basicity of nearby nitrogen centers through inductive effects [9].
Comparative ionization data from related triazolopyrimidine systems suggests that the primary amino group would likely exhibit a pKa value in the range of 5-7, while the heterocyclic nitrogen atoms would demonstrate lower pKa values around 2-4 [13] [14]. The pH-dependent distribution coefficient (LogD) would vary significantly across physiological pH ranges [13] [14].
Experimental melting point data for 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine is not available in the current literature [4] [15] [5]. Thermal stability information is similarly limited, with safety data sheets indicating "not available" for decomposition temperature [4].
Comparative melting point data from structural analogs:
| Compound | Melting Point (°C) |
|---|---|
| 7-Chloro-5-phenyl- [1] [3]triazolo[1,5-a]pyrimidine | 146-148 |
| 7-Chloro-2-(trifluoromethyl)-5-methyl- [1] [3]triazolo[1,5-a]pyrimidine | 98-100 |
Related triazolopyrimidine derivatives demonstrate melting points ranging from 98°C to 238°C, depending on substituent patterns and crystalline packing [8] . The trifluoromethyl derivative's lower melting point (98-100°C) reflects reduced crystallinity due to steric effects, while phenyl-substituted analogs show higher melting points indicating enhanced π-π stacking interactions .
Thermal decomposition of triazolopyrimidine compounds typically occurs at temperatures above 200°C, generating carbon oxides, hydrogen chloride, and nitrogen oxides as decomposition products [4]. The compound is reported as stable under recommended temperatures and pressures [4].
Based on structural characteristics, 7-Chloro [1] [3]triazolo[4,3-c]pyrimidin-5-amine would be expected to exhibit a melting point in the range of 120-180°C, with thermal stability up to approximately 200°C under inert atmospheric conditions [8] .
Systematic comparison reveals distinct physicochemical property trends among triazolopyrimidine structural analogs based on substitution patterns and ring fusion arrangements.
Molecular Weight Relationships:
| Compound Class | Molecular Weight Range (g/mol) | Key Structural Features |
|---|---|---|
| Core triazolopyrimidine | 154.56-169.57 [3] [18] | Basic fused ring system |
| Methyl-substituted analogs | 168.58 | Enhanced lipophilicity |
| Phenyl-substituted analogs | 248.67 | Significant lipophilicity increase |
| Trifluoromethyl analogs | 236.59 | Electron-withdrawing effects |
| Oxan-substituted analogs | 238.67 | Improved solubility potential |
Lipophilicity Trends:
The progression of LogP values demonstrates clear structure-activity relationships [9]:
Solubility Correlations:
Water solubility demonstrates an inverse relationship with LogP values [9]:
Thermal Property Comparisons:
Melting point variations reflect intermolecular interaction differences :
Structure-Property Insights:
The chlorine atom at position 7 is critical for electrophilic reactivity, enabling covalent binding to biological targets . Amino substitution at position 5 balances hydrophilic character while maintaining membrane permeability potential [9]. Ring fusion patterns significantly influence electronic distribution and pharmacokinetic properties [20] [9].